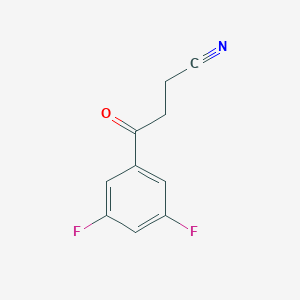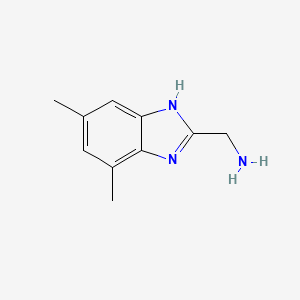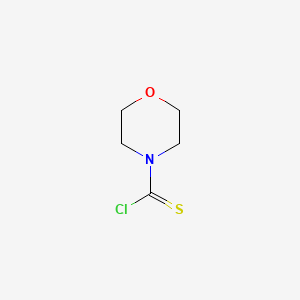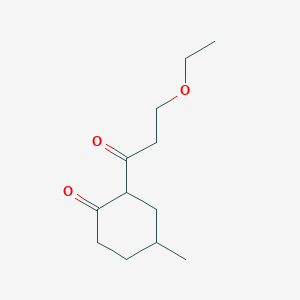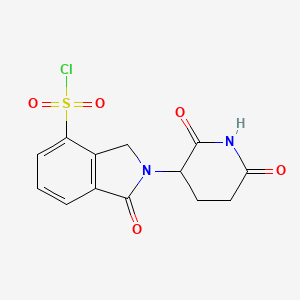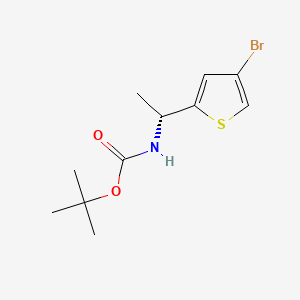
tert-Butyl (R)-(1-(4-bromothiophen-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromothiophene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be carried out using tert-butyl carbamate and 4-bromothiophene in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base like cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: Common solvents include 1,4-dioxane and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex carbamate compounds.
科学的研究の応用
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including as a precursor for pharmacologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Another brominated carbamate with different structural features.
Uniqueness
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
特性
分子式 |
C11H16BrNO2S |
|---|---|
分子量 |
306.22 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(9-5-8(12)6-16-9)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)/t7-/m1/s1 |
InChIキー |
CNGCJJWZDNUNRI-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


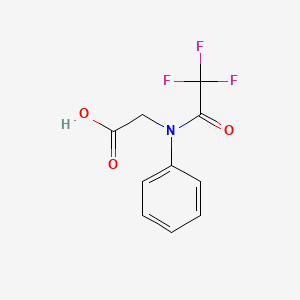
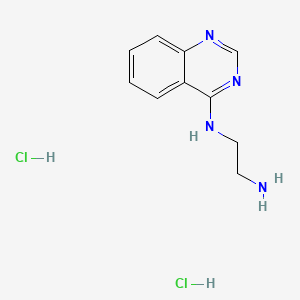
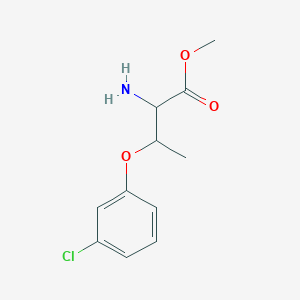
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
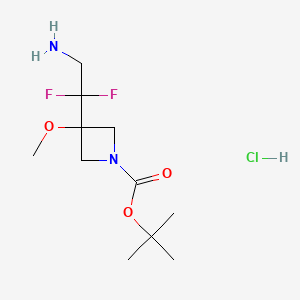
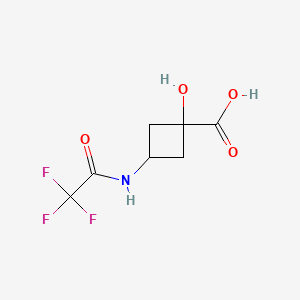
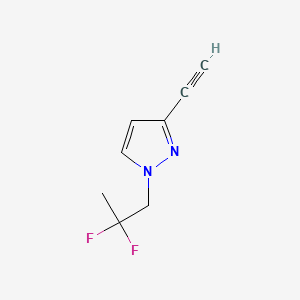

![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
